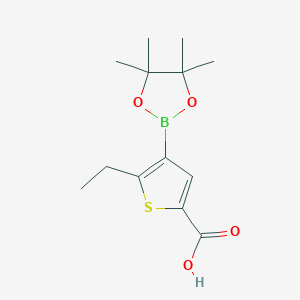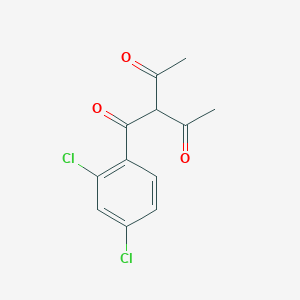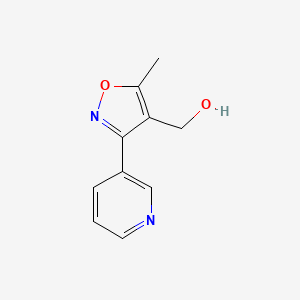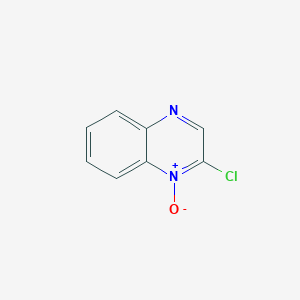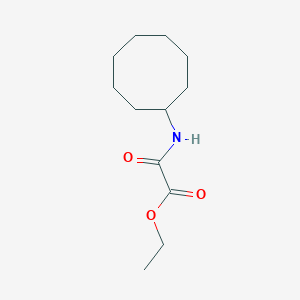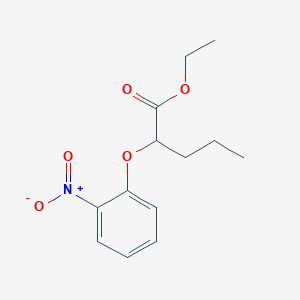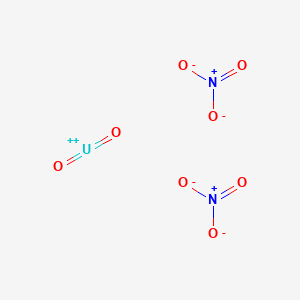
Dioxouranium(2+);dinitrate
Descripción general
Descripción
“Dioxouranium(2+);dinitrate”, also known as Uranyl nitrate, is a compound with the molecular formula N2O8U . It’s often used in the field of chemistry .
Synthesis Analysis
The synthesis of dioxouranium(VI) complexes has been studied extensively. For instance, the reaction of uranyl acetate with a tridentate ligand in ethanol yields a complex of dioxouranium . Another study reported the synthesis of mixed ligand dioxouranium(VI) complexes using 8-hydroxyquinoline as a primary ligand and amino acids such as L-lysine, L-aspartic acid, and L-cysteine as secondary ligands .Molecular Structure Analysis
The molecular structure of dioxouranium(VI) complexes has been characterized by various methods such as elemental analysis, UV-Visible spectroscopy, TGA, mass spectrometry, cyclic voltammetry, and powder X-ray diffraction study . Single-crystal X-ray diffraction studies have confirmed the structure of some of these complexes .Chemical Reactions Analysis
The hydrolysis and chemical speciation of the dioxouranium(VI) ion have been investigated in various binary electrolytes and mixtures . The reactions of UO2 (OAc)2·2H2O with benzil bis (isonicotinoyl hydrazone) ligand in varied solvent media resulted in the formation of a series of new dioxouranium(VI) complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of dioxouranium(VI) complexes have been studied using various techniques . The hydrolysis of dioxouranium(VI) has been investigated by potentiometric titration at 25 °C in 0.10 mol dm –3 K[NO 3] .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
Número CAS |
36478-76-9 |
|---|---|
Fórmula molecular |
N2O8U |
Peso molecular |
394.04 g/mol |
Nombre IUPAC |
dioxouranium(2+);dinitrate |
InChI |
InChI=1S/2NO3.2O.U/c2*2-1(3)4;;;/q2*-1;;;+2 |
Clave InChI |
ZYEWBKAZYICUMJ-UHFFFAOYSA-N |
SMILES canónico |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O=[U+2]=O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details













Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

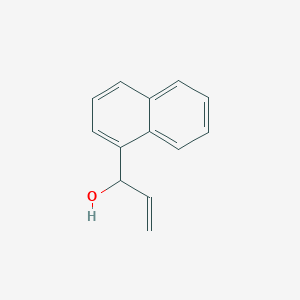

![Methyl 2',3',4',5',6'-pentafluoro[1,1'-biphenyl]-3-carboxylate](/img/structure/B8673442.png)

![[(1-benzyl-1H-indazol-3-yl)-oxy]acetyl chloride](/img/structure/B8673468.png)
![Carbamic acid, [2-(tributylstannyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B8673473.png)

